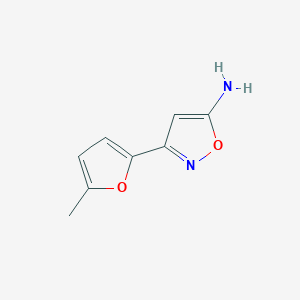
2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a dimethylpropyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The chlorination of the aromatic ring, which can be achieved using chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation, recrystallization, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with hydroxyl or alkoxy groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alcohols or ethers, while oxidation can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The halogen atoms and the aromatic ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromo-2,2-dimethylpropyl)-1-chlorobenzene: Lacks the fluorine atom, which may affect its reactivity and applications.
2-(3-Bromo-2,2-dimethylpropyl)-1-fluorobenzene: Lacks the chlorine atom, which may influence its chemical properties.
2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-4-fluorobenzene: The position of the fluorine atom is different, which can alter its reactivity.
Uniqueness
The presence of bromine, chlorine, and fluorine atoms in specific positions on the benzene ring, along with the dimethylpropyl group, makes 2-(3-Bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene unique. This unique combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C11H13BrClF |
|---|---|
Poids moléculaire |
279.57 g/mol |
Nom IUPAC |
2-(3-bromo-2,2-dimethylpropyl)-1-chloro-3-fluorobenzene |
InChI |
InChI=1S/C11H13BrClF/c1-11(2,7-12)6-8-9(13)4-3-5-10(8)14/h3-5H,6-7H2,1-2H3 |
Clé InChI |
IWMPIBCAPOBGKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C=CC=C1Cl)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid](/img/structure/B13595825.png)






![N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B13595872.png)




